N3-Cho

Descripción

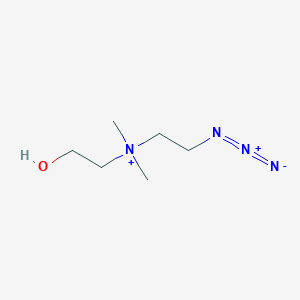

Propiedades

Fórmula molecular |

C6H15N4O+ |

|---|---|

Peso molecular |

159.21 g/mol |

Nombre IUPAC |

2-azidoethyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C6H15N4O/c1-10(2,5-6-11)4-3-8-9-7/h11H,3-6H2,1-2H3/q+1 |

Clave InChI |

DEYSCWRSGBOCJH-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(CCN=[N+]=[N-])CCO |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N3-Cho in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Cho, or azidocholine, has emerged as a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids. This in-depth technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of metabolic incorporation, and its applications in chemical biology and drug development. Detailed experimental protocols for its use in metabolic labeling and subsequent detection via click chemistry are provided, along with quantitative data to inform experimental design. Furthermore, this guide illustrates the utility of this compound in dissecting complex biological processes, such as signaling pathways and drug-membrane interactions, through detailed diagrams and workflows.

Introduction to this compound

This compound is a synthetic analog of choline, an essential nutrient for the biosynthesis of major phospholipids, primarily phosphatidylcholine (PC) and sphingomyelin (SM). These lipids are fundamental components of cellular membranes, playing crucial roles in membrane structure, signal transduction, and lipid trafficking. The key feature of this compound is the presence of an azide (-N3) group, a bioorthogonal chemical reporter. This small, non-perturbative functional group allows for the specific chemical ligation of this compound-containing lipids to a variety of probes for visualization and analysis, without interfering with biological processes.[1][2]

The primary application of this compound lies in metabolic labeling. When introduced to cells or organisms, this compound is taken up and incorporated into phospholipids through the endogenous Kennedy pathway.[3] The resulting azide-labeled lipids can then be detected with high sensitivity and specificity using "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] This enables the imaging of lipid localization, the tracking of lipid dynamics, and the profiling of lipid metabolism in a wide range of biological contexts.

Synthesis of this compound

The synthesis of this compound (N-(2-azidoethyl)-N,N-dimethyl-2-hydroxyethanaminium) is a two-step process starting from commercially available precursors. The first step involves the synthesis of the intermediate, 2-azido-N,N-dimethylethylamine (DMAZ), followed by a quaternization reaction to yield the final choline analog.

Step 1: Synthesis of 2-Azido-N,N-dimethylethylamine (DMAZ)

This step involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N,N-dimethylethylamine hydrochloride is replaced by an azide group from sodium azide.

-

Reaction: 2-chloro-N,N-dimethylethylamine hydrochloride + NaN3 → 2-azido-N,N-dimethylethylamine + NaCl + HCl

-

Detailed Protocol: A detailed protocol for this reaction can be found in the literature, with studies investigating the reaction kinetics to optimize yield and efficiency.[4]

Step 2: Quaternization to form this compound

The second step involves the reaction of DMAZ with an appropriate alkylating agent, such as 2-bromoethanol, to introduce the hydroxyethyl group and form the quaternary ammonium salt, which is the final this compound product.

-

Reaction: 2-azido-N,N-dimethylethylamine + 2-bromoethanol → N-(2-azidoethyl)-N,N-dimethyl-2-hydroxyethanaminium bromide

Metabolic Labeling and Click Chemistry Detection

The core utility of this compound lies in its ability to be metabolically incorporated into cellular lipids, which can then be visualized through click chemistry.

Metabolic Incorporation Pathway

dot

Caption: Metabolic incorporation of this compound into phospholipids.

Click Chemistry Detection

Once incorporated, the azide group of this compound-labeled lipids can be covalently linked to a reporter molecule (e.g., a fluorophore) containing a terminal alkyne via CuAAC or a strained cyclooctyne via SPAAC.

dot

Caption: General workflow for this compound labeling and detection.

Quantitative Data

The efficiency of this compound metabolic labeling and the kinetics of the subsequent click chemistry reaction are critical parameters for experimental design.

Table 1: Metabolic Labeling Efficiency of Choline Analogs in Various Cell Lines

| Cell Line | Choline Analog | Concentration (µM) | Incubation Time (h) | Incorporation Level | Reference |

| NIH 3T3 | Propargylcholine | 100 - 500 | 24 | Dose-dependent increase | [5] |

| HEK293 | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |

| HeLa | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |

| MDA-MB-231 | Azidoethyl choline | 2000 | 24 | Significant labeling detected by LC-MS/MS | |

| CHO | Azidoethyl choline | 100 | 24 | Readily imaged by fluorescence microscopy | [1] |

Table 2: Kinetic Data for Copper-Free Click Chemistry (SPAAC)

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DIFO | 7.6 x 10⁻² | [1] |

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells with this compound

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) to achieve 50-70% confluency at the time of labeling.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS or culture medium).

-

Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 50-500 µM).

-

Incubation: Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, gently wash the cells three times with warm PBS to remove unincorporated this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

-

Fixation: Fix the this compound labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): To label intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

-

Alkyne-fluorophore (e.g., 10 µM final concentration)

-

CuSO₄ (e.g., 1 mM final concentration)

-

Copper ligand (e.g., THPTA, 5 mM final concentration)

-

Sodium ascorbate (freshly prepared, 50 mM final concentration) in PBS.

-

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[1]

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslip and image the cells using a fluorescence microscope.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

-

Metabolic Labeling: Label cells with this compound as described in Protocol 5.1.

-

Washing: Gently wash the cells three times with warm culture medium without phenol red.

-

Staining Solution: Prepare a solution of a cyclooctyne-fluorophore (e.g., DBCO-fluorophore) in warm culture medium at the desired final concentration (typically 1-10 µM).

-

Incubation: Add the staining solution to the live cells and incubate for 15-60 minutes at 37°C, protected from light.[4][5]

-

Washing: Gently wash the cells three times with warm culture medium.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Applications in Chemical Biology and Drug Development

Studying Lipid Rafts and Signal Transduction

This compound labeling can be employed to investigate the role of choline-containing phospholipids in the formation and function of lipid rafts—specialized membrane microdomains enriched in certain lipids and proteins that act as signaling platforms. For instance, the mTOR signaling pathway, a central regulator of cell growth and metabolism, is known to be influenced by phospholipid biosynthesis. This compound can be used to trace the synthesis and localization of phosphatidylcholine and its impact on mTORC1 activity.

dot

Caption: Role of mTORC1 in regulating phosphatidylcholine synthesis.

Applications in Drug Development

This compound provides a valuable tool for drug discovery and development by enabling the study of drug-membrane interactions and the effects of drugs on lipid metabolism.[6] For example, it can be used to investigate how drugs like statins, which inhibit cholesterol synthesis, alter the composition and organization of cell membranes. Furthermore, this compound labeling coupled with mass spectrometry can be used in high-throughput screening assays to identify drugs that modulate lipid metabolism.

dot

Caption: Workflow for drug screening using this compound.

Conclusion

This compound is a versatile and powerful tool in chemical biology with significant applications for researchers, scientists, and drug development professionals. Its ability to be metabolically incorporated into choline-containing phospholipids and subsequently detected with high specificity and sensitivity via click chemistry provides an unparalleled window into the complex world of lipid biology. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and successful implementation of this compound-based methodologies. As our understanding of the intricate roles of lipids in health and disease continues to grow, tools like this compound will undoubtedly play a pivotal role in unraveling these complexities and in the development of novel therapeutic strategies.

References

- 1. DMAZ (2-Azido-N,N-dimethylethanamine) [benchchem.com]

- 2. Reaction Kinetics of Synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride in Aqueous Solution [energetic-materials.org.cn]

- 3. orgsyn.org [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N3-Cho Metabolic Labeling of Choline Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-Cho principle for metabolic labeling of choline-containing phospholipids. For the purpose of this guide, "this compound" will refer to azide-containing choline analogs, such as 1-azidoethyl-choline (AECho), which serve as chemical reporters for studying the synthesis, trafficking, and localization of these essential cellular components.[1][2][3] This method offers a powerful tool for researchers in cell biology, pharmacology, and drug development to visualize and quantify the dynamics of choline phospholipid metabolism in living cells and organisms.

Core Principle: Metabolic Incorporation and Bioorthogonal Detection

The fundamental principle of this compound metabolic labeling lies in the cellular uptake and incorporation of an azide-modified choline analog into the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC) and sphingomyelin (SM).[4][5][6] The azide group (N3) serves as a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary probe for detection.

Once incorporated into choline phospholipids, the azide moiety can be visualized or quantified through a "click chemistry" reaction. This typically involves either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9] These reactions allow for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling fluorescence microscopy, flow cytometry, and mass spectrometry-based analysis of newly synthesized choline phospholipids.

Quantitative Data on this compound Metabolic Labeling

The efficiency of this compound metabolic labeling can be influenced by several factors, including the specific azide-choline analog used, its concentration, the incubation time, and the cell type. The following tables summarize quantitative data on the incorporation of 1-azidoethyl-choline (AECho) into choline phospholipids, as determined by mass spectrometry.

Table 1: Incorporation of 1-Azidoethyl-choline (AECho) into Phosphatidylcholine (PC) in NIH 3T3 Cells

| AECho Concentration (µM) | Incubation Time (hours) | Percentage of AECho-labeled PC of Total PC |

| 100 | 24 | ~18% |

| 250 | 24 | ~33% |

| 500 | 24 | ~44% |

Data derived from studies on NIH 3T3 cells, where the presence of natural choline in the media is approximately 30 µM.[2][10]

Table 2: Comparison of Incorporation between Phosphatidylcholine (PC) and Sphingomyelin (SM) in NIH 3T3 Cells after 24 hours

| AECho Concentration (µM) | Percentage of AECho-labeled PC | Percentage of AECho-labeled SM |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

This data indicates a slower turnover or incorporation rate of AECho into sphingomyelin compared to phosphatidylcholine under these experimental conditions.[10]

Experimental Protocols

The following are detailed methodologies for the metabolic labeling of choline phospholipids with AECho and subsequent detection using either copper-catalyzed or strain-promoted click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells with 1-Azidoethyl-choline (AECho)

-

Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

-

Preparation of AECho Stock Solution: Prepare a stock solution of 1-azidoethyl-choline (AECho) in a sterile, aqueous buffer (e.g., PBS) at a concentration of 10-100 mM.

-

Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of AECho (typically ranging from 100 µM to 500 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the cell type and the desired labeling density.

-

Washing: After incubation, aspirate the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated AECho.

Protocol 2: Detection of AECho-labeled Phospholipids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for fixed cells.

-

Fixation: Fix the AECho-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation: Prepare the following click reaction cocktail immediately before use:

-

Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne): 1-10 µM

-

Copper(II) sulfate (CuSO4): 100 µM

-

Copper-chelating ligand (e.g., THPTA): 500 µM

-

Reducing agent (e.g., Sodium Ascorbate): 2.5 mM (freshly prepared)

-

PBS to the final volume.

-

-

Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Protocol 3: Detection of AECho-labeled Phospholipids via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for live-cell imaging.

-

Washing: Wash the AECho-labeled cells (from Protocol 1) three times with pre-warmed, serum-free culture medium.

-

Preparation of Cyclooctyne Probe: Prepare a stock solution of a cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in DMSO.

-

Labeling Reaction: Dilute the cyclooctyne-fluorophore conjugate in pre-warmed, serum-free medium to the desired final concentration (typically 1-20 µM). Add this solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with pre-warmed, complete culture medium to remove the unbound probe.

-

Imaging: The cells can be immediately imaged under live-cell imaging conditions.

Visualizations

Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Synthesis

The following diagram illustrates the key steps of the Kennedy pathway, where this compound (AECho) is incorporated.

Caption: Metabolic incorporation of N3-Choline via the Kennedy pathway.

Experimental Workflow: this compound Labeling and Detection

This diagram outlines the general workflow for labeling and detecting choline phospholipids using the this compound method.

Caption: General workflow for this compound labeling and subsequent analysis.

Logical Relationship: Bioorthogonal Click Chemistry Reactions

This diagram illustrates the two primary click chemistry reactions used for detecting the azide-labeled phospholipids.

Caption: Bioorthogonal reactions for detecting azide-labeled lipids.

References

- 1. salic.med.harvard.edu [salic.med.harvard.edu]

- 2. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 6. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

N3-Azidocholine: A Technical Guide for Advanced Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N3-azidocholine, a powerful chemical tool, in the field of lipid research. N3-azidocholine serves as a metabolic precursor for the biosynthesis of choline-containing phospholipids, enabling the bioorthogonal labeling and subsequent visualization and analysis of these crucial cellular components. This guide provides a comprehensive overview of its mechanism, applications, quantitative data, and detailed experimental protocols to facilitate its integration into advanced research and drug development workflows.

Introduction to N3-Azidocholine

N3-azidocholine (N3-Cho) is a synthetic analog of choline that contains a chemically inert azide group.[1][2] This small modification allows it to be readily taken up by cells and incorporated into the Kennedy pathway, the primary route for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM).[3] Choline-containing phospholipids are not only fundamental structural components of cellular membranes but also play critical roles in cell signaling and metabolism.[3][4]

The key feature of N3-azidocholine is the azide moiety, which acts as a bioorthogonal handle. This means it does not interfere with normal cellular processes but can be specifically and efficiently reacted with a corresponding probe molecule in a process known as "click chemistry."[5][6] This enables researchers to tag and study newly synthesized choline-containing lipids in their native environment, offering a window into the dynamic processes of lipid metabolism and trafficking.[7][8]

Mechanism of Action: Metabolic Labeling and Bioorthogonal Detection

The utility of N3-azidocholine lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

Step 1: Metabolic Incorporation Exogenously supplied N3-azidocholine is transported into the cell and enters the Kennedy pathway. It is phosphorylated, converted to CDP-azidocholine, and finally incorporated as the headgroup of phospholipids, resulting in azide-modified phosphatidylcholine and sphingomyelin.

Step 2: Bioorthogonal Detection The incorporated azide group can be detected via two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves ligating the azide-modified lipid to a probe molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin). This reaction requires a copper(I) catalyst, which is typically cytotoxic, limiting its use in live-cell imaging.[7][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO) probe that reacts spontaneously with the azide without the need for a toxic copper catalyst.[4] This makes SPAAC suitable for live-cell imaging applications.[10]

The choice of detection method depends on the experimental goals, with CuAAC often providing higher signal intensity in fixed cells and SPAAC enabling the study of lipid dynamics in living systems.[3][9]

Applications in Lipid Research

The ability to specifically label and visualize choline-containing lipids has opened up numerous applications in lipid research:

-

Fluorescence Imaging: By using fluorescently tagged alkyne or DBCO probes, researchers can visualize the subcellular localization of newly synthesized phospholipids in various organelles and membranes.[4][7]

-

Live-Cell Imaging and Dynamics: SPAAC enables the tracking of lipid trafficking and the measurement of lipid dynamics, such as lateral mobility, in real-time using techniques like fluorescence recovery after photobleaching (FRAP).[7]

-

Two-Color Labeling: N3-azidocholine (containing an azide) can be used in combination with an alkyne-containing choline analog, such as propargylcholine, to perform dual labeling experiments. This allows for the simultaneous visualization of two different pools of lipids synthesized at different times.[4][10]

-

Lipidomics and Mass Spectrometry: Labeled lipids can be enriched using biotin-alkyne probes and streptavidin beads for subsequent identification and quantification by mass spectrometry, providing insights into the lipidome.[5]

-

Probing Lipid-Protein Interactions: By incorporating a photo-crosslinkable group in addition to the bioorthogonal handle, it is possible to capture and identify proteins that interact with specific choline-containing lipids.

Quantitative Data Summary

The efficiency of metabolic labeling with azidocholine analogs can vary depending on the cell type, concentration, and incubation time. The following table summarizes quantitative data reported in the literature for azidocholine analogs.

| Cell Line | Azidocholine Analog | Concentration (µM) | Incubation Time | Key Findings | Reference |

| NIH-3T3 | 1-Azidoethyl-choline (AECho) | 250 | Overnight | AECho-labeled phospholipids localize to various cellular membranes, including the plasma membrane and intracellular organelles. | [4] |

| NIH-3T3 | 1-Azidoethyl-choline (AECho) | 250 | Overnight | Used in combination with 100 µM propargylcholine for two-color imaging. | [4] |

| Not Specified | Azidoethyl-choline (AECho) | Not Specified | 24 hours | Almost 20% of PC lipids were found to contain an azidoethyl tag at the highest concentration tested, even in the presence of 30 µM natural choline. | [10] |

Experimental Protocols

Protocol for Metabolic Labeling of Choline Phospholipids in Cultured Cells

This protocol provides a general workflow for labeling newly synthesized choline-containing phospholipids in mammalian cells using N3-azidocholine followed by fluorescent detection via click chemistry.

Materials:

-

N3-azidocholine (e.g., 1-Azidoethyl-choline, AECho)

-

Mammalian cell line of interest (e.g., NIH-3T3, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry detection reagent (e.g., Alexa Fluor 488-DBCO for SPAAC, or an alkyne-fluorophore for CuAAC)

-

For CuAAC: Copper(II) sulfate (CuSO4), reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) at a density that will result in 50-70% confluency at the time of labeling.

-

Metabolic Labeling:

-

Prepare a stock solution of N3-azidocholine in a suitable solvent (e.g., sterile water or PBS).

-

Dilute the N3-azidocholine stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 250 µM).

-

Remove the old medium from the cells and replace it with the labeling medium.

-

Incubate the cells under normal culture conditions (37°C, 5% CO2) for the desired labeling period (e.g., 18-24 hours).

-

-

Cell Fixation and Permeabilization (for fixed-cell imaging):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction (SPAAC Example):

-

Prepare the SPAAC reaction cocktail by diluting the DBCO-fluorophore conjugate in PBS to the desired final concentration (e.g., 10-50 µM).

-

Incubate the fixed and permeabilized cells with the SPAAC reaction cocktail for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips or image the dishes using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Protocol for Two-Color Labeling

To visualize two different populations of choline phospholipids, cells can be sequentially labeled with N3-azidocholine and propargylcholine.

-

Perform the first metabolic labeling as described above with N3-azidocholine (e.g., 250 µM AECho) for a desired period.

-

Wash the cells and then incubate with the second metabolic label, propargylcholine (e.g., 100 µM), for a different period.

-

Fix and permeabilize the cells as described above.

-

Perform the first click reaction to detect the azide-labeled lipids using a DBCO-fluorophore of the first color (e.g., Alexa Fluor 488-DBCO).

-

Wash the cells thoroughly.

-

Perform the second click reaction (CuAAC) to detect the alkyne-labeled lipids using an azide-fluorophore of the second color (e.g., Alexa Fluor 568-Azide) in the presence of a copper catalyst system.

-

Wash and image the cells, detecting both fluorophores in their respective channels.[4]

Mandatory Visualizations

Signaling Pathway: The Kennedy Pathway for Phosphatidylcholine Synthesis

Caption: Metabolic incorporation of N3-azidocholine via the Kennedy pathway.

Experimental Workflow: Metabolic Labeling and Detection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interchim.fr [interchim.fr]

- 4. salic.med.harvard.edu [salic.med.harvard.edu]

- 5. limes-institut-bonn.de [limes-institut-bonn.de]

- 6. In situ synthesis of fluorescent membrane lipids (ceramides) using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]

- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N3-Cho Incorporation into Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic incorporation of azido-choline (N3-Cho) analogs into phosphatidylcholine (PC), a powerful technique for studying lipid metabolism, trafficking, and dynamics. We will delve into the core biochemical pathways, provide detailed experimental protocols for labeling and detection, and present quantitative data to facilitate the application of this methodology in your research.

Biochemical Pathway: The Kennedy Pathway

The primary mechanism for the synthesis of phosphatidylcholine in eukaryotic cells is the Kennedy pathway, also known as the CDP-choline pathway.[1][2][] This highly conserved metabolic route is the process by which cells incorporate choline and its analogs, including azido-choline, into PC.[4][5]

The pathway consists of three key enzymatic steps:

-

Phosphorylation of Choline: Choline, or its azido-analog, is first phosphorylated by choline kinase (CK) to produce phosphocholine.[1][2]

-

Formation of CDP-Choline: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, catalyzes the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline).[1][2]

-

Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, resulting in the formation of phosphatidylcholine.[1][2]

Azido-choline analogs, such as 1-Azidoethyl-choline (AECho), are processed by these enzymes in a similar manner to endogenous choline, leading to their incorporation into the newly synthesized PC molecules.[4][6][7]

Figure 1: The Kennedy Pathway for this compound incorporation into PC.

Experimental Protocols

The successful application of this compound labeling relies on robust experimental procedures for both the metabolic incorporation of the analog and its subsequent detection.

Metabolic Labeling with Azido-Choline (AECho)

This protocol describes the metabolic labeling of cellular phospholipids with 1-Azidoethyl-choline (AECho).

Materials:

-

1-Azidoethyl-choline (AECho)

-

Cell culture medium appropriate for the cell line

-

Cultured mammalian cells (e.g., NIH-3T3)

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.

-

Labeling Medium Preparation: Prepare fresh cell culture medium containing the desired concentration of AECho. A typical starting concentration range is 100-500 µM.[8]

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the AECho-containing labeling medium.

-

Incubation: Incubate the cells for a desired period to allow for the metabolic incorporation of AECho into phospholipids. An overnight incubation (16-24 hours) is a common starting point.[6][8]

-

Washing: After incubation, remove the labeling medium and wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated AECho.

Detection of Azido-Labeled Phosphatidylcholine via Click Chemistry

Once the cells are labeled with AECho, the incorporated azide groups can be detected using "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. Two common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a robust method for detecting azide-labeled molecules but requires a copper catalyst, which can be toxic to living cells. Therefore, this procedure is typically performed on fixed cells.

Materials:

-

AECho-labeled cells on coverslips

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[1]

-

Alkyne-functionalized detection reagent (e.g., alkyne-fluorophore)

-

Copper(I) source (e.g., tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(CH3CN)4BF4) or copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA)[9]

Procedure:

-

Cell Fixation: Fix the AECho-labeled cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the alkyne-fluorophore, copper(I) source, and a copper chelating ligand in the click reaction buffer.[1][9]

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with PBS to remove unreacted reagents.

-

Imaging: Mount the coverslips and visualize the fluorescently labeled phosphatidylcholine using fluorescence microscopy.

Figure 2: Experimental workflow for CuAAC detection.

SPAAC is a copper-free click chemistry method that is suitable for live-cell imaging as it does not require a toxic catalyst. This reaction utilizes a strained cyclooctyne that reacts spontaneously with azides.[][10][11]

Materials:

-

AECho-labeled live cells

-

Cell culture medium

-

Strained alkyne detection reagent (e.g., a DBCO-fluorophore)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the strained alkyne-fluorophore in a biocompatible solvent like DMSO.

-

Labeling: Add the strained alkyne-fluorophore directly to the culture medium of the AECho-labeled live cells to a final concentration typically in the low micromolar range.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C to allow the click reaction to proceed.

-

Washing: Wash the cells with fresh medium to remove any unreacted probe.

-

Live-Cell Imaging: Image the cells immediately using live-cell fluorescence microscopy.

Figure 3: Experimental workflow for SPAAC detection.

Lipid Extraction and Mass Spectrometry Analysis

For quantitative analysis of this compound incorporation, lipids are extracted from the labeled cells and analyzed by mass spectrometry.

Materials:

-

AECho-labeled cells

-

Solvents for lipid extraction (e.g., methanol, methyl-tert-butyl ether (MTBE), and water)[12]

-

Internal standards for lipid quantification

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Harvesting: Harvest the AECho-labeled cells.

-

Lipid Extraction: Perform a biphasic lipid extraction using a solvent system such as methanol/MTBE/water.[12] This separates the lipids into an organic phase.

-

Solvent Evaporation: Evaporate the organic solvent to concentrate the lipid extract.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Analyze the lipid extract using a liquid chromatography system coupled to a mass spectrometer. The mass shift introduced by the azido-choline headgroup allows for the specific detection and quantification of the labeled phosphatidylcholine species.

Quantitative Data Presentation

The efficiency of AECho incorporation into different choline-containing phospholipid classes can be quantified using mass spectrometry. The following table summarizes representative data on the incorporation of AECho into various phospholipid classes in NIH-3T3 cells after overnight labeling.

| AECho Concentration (µM) | LysoPC (% of total LysoPC) | ePC (% of total ePC) | PC (% of total PC) | SM (% of total SM) |

| 100 | ~15% | ~20% | ~18% | ~5% |

| 250 | ~30% | ~35% | ~33% | ~10% |

| 500 | ~40% | ~45% | ~44% | ~15% |

Data adapted from Jao et al. (2015) and Jao et al. (2009).[6][8] LysoPC: Lysophosphatidylcholine, ePC: Ether-linked phosphatidylcholine, PC: Phosphatidylcholine, SM: Sphingomyelin.

These data demonstrate a dose-dependent incorporation of AECho into all major classes of choline-containing phospholipids.[6][8] Notably, the fatty acid composition of the azido-labeled phospholipids is very similar to that of the endogenous phospholipids, indicating that the labeling does not significantly perturb the overall lipidome.[8]

Conclusion

The metabolic labeling of phosphatidylcholine with azido-choline analogs is a versatile and powerful tool for investigating the life cycle of this crucial lipid. By following the detailed protocols outlined in this guide, researchers can effectively label, visualize, and quantify newly synthesized PC in a variety of biological contexts. The combination of metabolic labeling with advanced detection techniques like click chemistry opens up new avenues for exploring the intricate roles of phosphatidylcholine in cellular health and disease.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 6. salic.med.harvard.edu [salic.med.harvard.edu]

- 7. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to N3-Cho Click Chemistry: Core Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic mechanism of N3-Cho click chemistry, a powerful bioorthogonal tool for the metabolic labeling and visualization of choline-containing phospholipids. We will delve into the core principles, from the metabolic incorporation of azidocholine analogs to the specifics of the click chemistry reactions, and provide detailed experimental protocols and quantitative data to support your research endeavors.

Introduction to this compound Click Chemistry

This compound click chemistry is a two-step technique used to study the dynamics of choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM), which are major components of cellular membranes.[1][2] The process begins with the metabolic incorporation of an azido-functionalized choline analog, such as 1-Azidoethyl-choline (AECho), into the cellular machinery.[3][4] This is followed by a highly specific and efficient "click" reaction that covalently attaches a reporter molecule, such as a fluorophore or a biotin tag, to the azide group for detection and analysis.[2][3] This method allows for the direct imaging of phospholipid synthesis, turnover, and localization in living cells and organisms.[3]

The Core Mechanism: From Metabolism to Detection

The fundamental mechanism of this compound click chemistry can be broken down into two key stages: metabolic labeling and bioorthogonal detection.

Metabolic Labeling with Azidocholine Analogs

The process is initiated by introducing an azidocholine analog, most commonly 1-Azidoethyl-choline (AECho), to the cells.[1][3] AECho is a cell-permeable molecule that mimics natural choline and is readily taken up by cells through choline transporters.[1][5][6] Once inside the cell, it enters the CDP-choline pathway, the primary route for phosphatidylcholine biosynthesis.[1][7]

The CDP-choline pathway consists of three key enzymatic steps:

-

Phosphorylation: Choline Kinase (CK) phosphorylates AECho to form phospho-AECho.[7]

-

Activation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, activates phospho-AECho by adding a CTP molecule to yield CDP-AECho.[7]

-

Incorporation: Choline/ethanolamine phosphotransferase (CEPT) transfers the phospho-AECho headgroup from CDP-AECho to a diacylglycerol (DAG) backbone, forming the final azido-labeled phosphatidylcholine (AE-PC).[7]

This metabolic incorporation results in cellular membranes being tagged with azide functionalities.

Caption: The CDP-Choline Pathway for N3-Choline Incorporation.

Bioorthogonal Detection via Click Chemistry

Once the azide-tagged phospholipids are incorporated into the cellular membranes, they can be detected using a "click" reaction. This refers to a class of reactions that are highly specific, efficient, and biocompatible.[8] Two main types of click chemistry are employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group with a terminal alkyne on a reporter molecule (e.g., a fluorophore-alkyne).[8] This method is robust and high-yielding.[8][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[3][10] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging.[11]

Caption: General Experimental Workflow for this compound Click Chemistry.

Quantitative Data

The efficiency of metabolic labeling and its impact on cellular lipid composition are critical considerations. The following tables summarize key quantitative findings from studies utilizing azidocholine analogs.

Table 1: Metabolic Incorporation of Azidocholine Analogs

| Analog | Concentration | Incubation Time | % of Total Choline Phospholipids Labeled | Cell Type | Reference |

| 1-Azidoethyl-choline (AECho) | 1 mM | 24 h | ~20% | NIH-3T3 | [3] |

| 1-Azidopropyl-choline (APCho) | 1 mM | 24 h | Significantly lower than AECho | NIH-3T3 | [3] |

Table 2: Effect of AECho Labeling on Phospholipid Composition

| Phospholipid Class | Control (mol %) | 1 mM AECho (mol %) | Cell Type | Reference |

| Phosphatidylcholine (PC) | ~45% | ~45% | NIH-3T3 | [3] |

| Sphingomyelin (SM) | ~10% | ~10% | NIH-3T3 | [3] |

| Phosphatidylethanolamine (PE) | ~20% | ~20% | NIH-3T3 | [3] |

| Phosphatidylserine (PS) | ~10% | ~10% | NIH-3T3 | [3] |

| Phosphatidylinositol (PI) | ~10% | ~10% | NIH-3T3 | [3] |

Note: The data indicates that metabolic labeling with AECho at concentrations up to 1 mM does not significantly perturb the relative levels of major phospholipid classes.[3]

Experimental Protocols

The following are detailed protocols for the key experiments in this compound click chemistry.

Synthesis of 1-Azidoethyl-choline (AECho)

A detailed synthesis protocol for AECho can be found in the supporting information of Jao et al. (2015), ChemBioChem.[3] The synthesis generally involves the azidation of a suitable precursor.

Protocol for Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells in a suitable culture dish and allow them to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of AECho in a suitable solvent (e.g., sterile water or PBS). Dilute the AECho stock solution in fresh culture medium to the desired final concentration (typically ranging from 100 µM to 1 mM).

-

Labeling: Remove the old medium from the cells and replace it with the AECho-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO2).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

-

Fixation: After metabolic labeling, wash the cells twice with PBS and fix with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the following stock solutions:

-

Alkyne-fluorophore (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

-

Sodium ascorbate (e.g., 500 mM in water, freshly prepared)

-

-

Click Reaction: Prepare the click reaction cocktail immediately before use by mixing the components in the following order to a final volume of 500 µL in PBS:

-

Alkyne-fluorophore (final concentration: 10-50 µM)

-

Copper(II) sulfate (final concentration: 1 mM)

-

THPTA (final concentration: 5 mM)

-

Sodium ascorbate (final concentration: 50 mM)

-

-

Incubation: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live or Fixed Cells

-

Preparation of Staining Solution: Prepare a stock solution of a DBCO-functionalized fluorophore (e.g., 10 mM in DMSO). Dilute the DBCO-fluorophore in serum-free medium (for live cells) or PBS (for fixed cells) to a final concentration of 20-50 µM.

-

Staining (Live Cells): After metabolic labeling, wash the cells twice with warm serum-free medium. Add the DBCO-fluorophore staining solution and incubate for 30-60 minutes at 37°C, protected from light.

-

Staining (Fixed Cells): After fixation and washing, add the DBCO-fluorophore staining solution and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Proceed with imaging using a fluorescence microscope.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows in this compound click chemistry.

Caption: Decision Tree for Choosing the Appropriate Click Chemistry Method.

Conclusion

This compound click chemistry provides a robust and versatile platform for investigating the biology of choline-containing phospholipids. By combining metabolic labeling with highly specific bioorthogonal reactions, researchers can gain unprecedented insights into the synthesis, trafficking, and localization of these essential membrane components. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful technology in your research.

References

- 1. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 2. interchim.fr [interchim.fr]

- 3. salic.med.harvard.edu [salic.med.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Choline transport for phospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 8. broadpharm.com [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A two-step strategy to radiolabel choline phospholipids with 99mTc in S180 cell membranes via strain-promoted cyclooctyne-azide cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Azide-Modified Choline for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and application of azide-modified choline and its alkyne counterpart, propargyl-choline, for the metabolic labeling and visualization of choline-containing phospholipids. This powerful bioorthogonal approach allows for the specific tracking of phospholipid synthesis, trafficking, and localization in living cells and organisms.

Introduction: The Advent of Bioorthogonal Choline Analogs

Choline is an essential nutrient and a fundamental building block for major classes of phospholipids, including phosphatidylcholine (PC) and sphingomyelin (SM), which are critical components of cellular membranes. The ability to visualize the dynamics of these phospholipids in their native environment is crucial for understanding numerous cellular processes. Traditional methods, such as radioactive labeling, often lack the spatial resolution and biocompatibility required for live-cell imaging.

The development of bioorthogonal chemistry has revolutionized the study of biomolecules in their native context. By introducing a chemical handle—an azide or an alkyne—onto a choline analog, researchers can metabolically incorporate this modified choline into phospholipids.[1][2] These modified phospholipids can then be selectively visualized through a highly specific "click chemistry" reaction with a corresponding fluorescently-tagged probe. This guide focuses on two key choline analogs: 1-Azidoethyl-choline (AECho) and Propargyl-choline (PCho).[3][4]

Metabolic Incorporation of Azide-Modified Choline

Azide- and alkyne-modified choline analogs are cell-permeable and are utilized by the cell's natural metabolic machinery. They enter the same biosynthetic route as endogenous choline, primarily the CDP-choline pathway, for incorporation into phospholipids.[4]

The CDP-Choline Pathway

The CDP-choline pathway is the primary mechanism for the synthesis of phosphatidylcholine in eukaryotic cells. The key steps are as follows:

-

Phosphorylation: Choline is first phosphorylated by choline kinase to produce phosphocholine.

-

Activation: CTP:phosphocholine cytidylyltransferase (CCT) then catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to form CDP-choline.

-

Final Synthesis: Finally, CDP-choline:1,2-diacylglycerol cholinephosphotransferase transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine.

Azide- and alkyne-modified choline analogs are processed through this same pathway, resulting in the formation of phospholipids with a bioorthogonal handle.

Figure 1: Metabolic incorporation of azide-modified choline via the CDP-choline pathway.

Synthesis of Azide- and Alkyne-Modified Choline Analogs

The synthesis of these choline analogs is crucial for their application in metabolic labeling experiments. Below are the detailed protocols for the synthesis of Propargyl-choline bromide and 1-Azidoethyl-choline iodide.

Synthesis of Propargyl-choline Bromide (PCho)

This protocol is adapted from Jao et al., 2009, PNAS.[1]

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Dimethylethanolamine

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve dimethylethanolamine (3.54 ml, 35.3 mmol) in anhydrous THF (10 ml) and cool to 0°C with an ice bath.

-

Slowly add propargyl bromide (80% in toluene, 3.74 ml, 33.6 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the solid extensively with cold THF (3 x 20 ml).

-

Dry the resulting white solid in vacuo to yield Propargyl-choline bromide.

Synthesis of 1-Azidoethyl-choline Iodide (AECho)

The synthesis of 1-Azidoethyl-choline iodide has been described by Jao et al. in ChemBioChem, 2015.[4] While the detailed step-by-step protocol is found in the supplementary information of the original publication, the general synthetic strategy involves the reaction of an azido-containing precursor with a choline backbone.

Quantitative Analysis of Incorporation

The efficiency of metabolic incorporation of choline analogs can be quantified using mass spectrometry-based lipidomics. The following table summarizes representative data on the incorporation of Propargyl-choline into phospholipids in NIH 3T3 cells.

| Cell Line | Choline Analog | Concentration (µM) | Labeling Time (h) | % Incorporation in PC | % Incorporation in SM | Reference |

| NIH 3T3 | Propargyl-choline | 100 | 24 | 18% | 5% | [1] |

| NIH 3T3 | Propargyl-choline | 250 | 24 | 33% | 10% | [1] |

| NIH 3T3 | Propargyl-choline | 500 | 24 | 44% | 15% | [1] |

Note: PC = Phosphatidylcholine; SM = Sphingomyelin. Incorporation efficiency can vary depending on the cell type, concentration of the analog, and labeling duration.

Experimental Protocols for Labeling and Visualization

The visualization of metabolically incorporated azide- or alkyne-modified choline relies on bioorthogonal "click chemistry" reactions. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fixed cells and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for live-cell imaging.

General Experimental Workflow

The overall process for labeling and visualizing choline phospholipids is as follows:

Figure 2: General experimental workflow for labeling and visualization.

Protocol for Metabolic Labeling of Cultured Cells

-

Culture cells to the desired confluency in a suitable medium.

-

Prepare a stock solution of the azide- or alkyne-modified choline analog.

-

Add the choline analog to the cell culture medium to the desired final concentration (e.g., 100-500 µM for Propargyl-choline).

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for metabolic incorporation.

Protocol for CuAAC in Fixed Cells

This method is suitable for visualizing alkyne-modified phospholipids using an azide-fluorophore.

-

After metabolic labeling, wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail. For a typical reaction, this includes:

-

Fluorescent azide (e.g., 10-20 µM Alexa Fluor 594 Azide)

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

-

Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the cells extensively with PBS.

-

Mount the coverslips and image using fluorescence microscopy.

Protocol for SPAAC in Live Cells

This copper-free method is ideal for live-cell imaging of azide-modified phospholipids using a strained cyclooctyne-fluorophore conjugate.

-

After metabolic labeling with an azide-modified choline, wash the cells with fresh culture medium.

-

Prepare a solution of the strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in culture medium.

-

Incubate the live cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh medium to remove the unreacted probe.

-

Image the live cells using fluorescence microscopy.

Signaling Pathways and Logical Relationships

The core of this technique relies on the logical relationship between the metabolic pathway and the bioorthogonal detection method.

Figure 3: Logical relationship between metabolic labeling and SPAAC detection.

Conclusion

The discovery and synthesis of azide- and alkyne-modified choline analogs have provided researchers with invaluable tools to study the dynamics of choline-containing phospholipids in unprecedented detail. The combination of metabolic labeling with bioorthogonal click chemistry offers a robust and versatile platform for imaging these essential membrane components in both fixed and living systems. This technical guide provides the foundational knowledge and protocols for scientists and drug development professionals to leverage this powerful technology in their research endeavors.

References

- 1. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. salic.med.harvard.edu [salic.med.harvard.edu]

- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Azidoethyl-choline, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

N3-Cho: A Technical Guide to a Versatile Chemical Probe for Choline Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cho, or azido-choline, has emerged as a powerful chemical probe for the study of choline metabolism and the dynamics of choline-containing phospholipids. As a bioorthogonal analogue of choline, this compound is readily taken up by cells and incorporated into phosphatidylcholine (PC) and other choline-containing lipids through the endogenous metabolic pathways. The presence of the azide group allows for the selective chemical ligation to a variety of reporter molecules, such as fluorophores or affinity tags, via "click chemistry." This enables the visualization, identification, and quantification of newly synthesized choline phospholipids in living and fixed cells, providing unprecedented insights into lipid biology.

This technical guide provides an in-depth overview of the fundamental properties of this compound as a chemical probe, including detailed experimental protocols and data presented in a clear, comparative format. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies of choline metabolism, lipid trafficking, and membrane dynamics.

Core Properties of this compound

This compound is a synthetic choline analogue where a methyl group is replaced by an azidomethyl group. This modification is small enough to be tolerated by the cellular machinery involved in choline uptake and metabolism, yet it introduces a bioorthogonal azide handle for subsequent chemical reactions.

Metabolic Incorporation

This compound is actively transported into the cell and subsequently converted to azido-CDP-choline, which then serves as a substrate for choline phosphotransferase and sphingomyelin synthase. This results in the incorporation of the azido-choline headgroup into newly synthesized phosphatidylcholine (N3-PC) and sphingomyelin (N3-SM).

Bioorthogonal Reactivity

The azide group of this compound is chemically inert within the biological environment, preventing non-specific reactions with cellular components. It can be specifically and efficiently reacted with molecules containing a terminal alkyne or a strained cyclooctyne through two primary types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne, forming a stable triazole linkage. It is a highly efficient and widely used method for labeling in fixed cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging applications.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is still emerging in the literature, the following tables summarize key parameters based on studies of closely related azido-choline analogues and general principles of metabolic labeling and click chemistry. Researchers should consider these as starting points for optimization in their specific experimental systems.

Table 1: Metabolic Labeling Parameters for Azido-Choline Analogues

| Parameter | Typical Range | Cell Type Examples | Notes |

| Concentration | 25 - 500 µM | NIH-3T3, HeLa, CHO | Optimal concentration should be determined empirically to balance labeling efficiency and potential toxicity. |

| Incubation Time | 4 - 24 hours | NIH-3T3, HeLa, CHO | Longer incubation times generally lead to higher incorporation but may also increase the chance of metabolic perturbations. |

| Cell Viability | High | NIH-3T3, HeLa | Azido-choline analogues are generally well-tolerated by cells with no significant toxicity observed at typical working concentrations. |

Table 2: Click Chemistry Reaction Parameters

| Parameter | CuAAC | SPAAC |

| Reaction Environment | Fixed cells | Live or fixed cells |

| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Cyclooctyne (e.g., DBCO-Fluorophore) |

| Catalyst | Copper(I) salt (e.g., CuSO4 with a reducing agent like sodium ascorbate) | None |

| Ligand (optional) | THPTA, TBTA (to stabilize Cu(I) and protect biomolecules) | None |

| Typical Reagent Concentration | 10 - 100 µM (Alkyne), 100 µM - 1 mM (CuSO4), 1 - 5 mM (Sodium Ascorbate) | 1 - 20 µM (Cyclooctyne) |

| Reaction Time | 30 - 60 minutes | 30 - 120 minutes |

| Temperature | Room Temperature | Room Temperature or 37°C |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

-

Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10-100 mM.

-

Labeling: Aspirate the normal growth medium from the cells and replace it with fresh medium containing the desired final concentration of this compound (e.g., 50-250 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for fixation and click chemistry or for direct analysis in live-cell imaging with SPAAC reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

Note: This protocol is for fixed cells.

-

Fixation: Fix the this compound labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If labeling intracellular structures is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

-

880 µL of PBS

-

10 µL of alkyne-fluorophore stock solution (e.g., 1 mM in DMSO for a 10 µM final concentration)

-

10 µL of 100 mM sodium ascorbate stock solution (freshly prepared)

-

100 µL of 10 mM CuSO4 stock solution

-

-

Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.

-

Imaging: Mount the coverslip with an appropriate mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

-

Metabolic Labeling: Label cells with this compound as described in Protocol 1.

-

Washing: After labeling, wash the cells three times with warm, phenol red-free growth medium.

-

SPAAC Reaction: Add pre-warmed, phenol red-free growth medium containing the desired concentration of a strained alkyne-fluorophore (e.g., 5-10 µM DBCO-fluorophore) to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Wash the cells three times with warm, phenol red-free growth medium to remove the excess fluorescent probe.

-

Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.

Mandatory Visualizations

The following diagrams illustrate the key processes involving this compound.

Exploring Membrane Dynamics with N3-Cho: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N3-Cho (Azido-choline) and its analogs for the investigation of membrane dynamics, with a particular focus on the synthesis, trafficking, and turnover of choline-containing phospholipids. This compound is a powerful chemical tool that, when combined with bioorthogonal click chemistry, enables the specific labeling and analysis of these crucial membrane components in living cells and organisms.

Introduction to this compound and Bioorthogonal Labeling

This compound is a synthetic analog of choline, an essential nutrient for the biosynthesis of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin (SM).[1] The key feature of this compound is the presence of an azide (-N3) group, a small, bio-inert functional group. When introduced to cells or organisms, this compound is readily taken up and incorporated into the natural metabolic pathways for choline phospholipid synthesis.[1]

The incorporated azide group serves as a chemical "handle" that can be specifically and efficiently reacted with a complementary alkyne-containing probe (e.g., a fluorescent dye or a biotin tag) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for labeling lipids in complex biological systems, including living cells.[2][3]

Core Applications in Membrane Dynamics

The use of this compound and similar analogs provides a powerful platform to study various aspects of membrane dynamics:

-

Phospholipid Synthesis and Turnover: By providing a pulse of this compound and then "chasing" with normal choline, researchers can track the rate of synthesis and degradation of choline-containing phospholipids.[4]

-

Inter-organelle Lipid Transport: The movement of newly synthesized phospholipids from their site of synthesis, primarily the endoplasmic reticulum (ER) and Golgi apparatus, to other organelles like mitochondria can be visualized and quantified.[5]

-

Subcellular Localization: High-resolution imaging can reveal the specific subcellular distribution of choline phospholipids under different physiological or pathological conditions.[1]

-

Lipidomics Analysis: this compound labeling, coupled with mass spectrometry, allows for the sensitive and specific detection and quantification of newly synthesized lipid species.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing choline analogs to investigate phospholipid metabolism.

Table 1: Incorporation of Propargyl-Choline into NIH 3T3 Cell Phospholipids

| Propargyl-Choline Concentration (µM) | Propargyl-PC (% of total PC) | Propargyl-SM (% of total SM) |

| 100 | 25 | 15 |

| 250 | 40 | 30 |

| 500 | 50 | 45 |

Data adapted from Jao, C. Y., et al. (2009).[4] This table illustrates the dose-dependent incorporation of a choline analog into major phospholipid classes after 24 hours of labeling.

Table 2: Relative Abundance of Phospholipid Classes After Propargyl-Choline Labeling

| Phospholipid Class | Control (0 µM Propargyl-Cho) | 500 µM Propargyl-Cho |

| Phosphatidylcholine (PC) | 45% | 48% (including Propargyl-PC) |

| Phosphatidylethanolamine (PE) | 20% | 19% |

| Phosphatidylinositol (PI) | 10% | 11% |

| Phosphatidylserine (PS) | 8% | 8% |

| Sphingomyelin (SM) | 12% | 10% (including Propargyl-SM) |

| Other | 5% | 4% |

Data adapted from Jao, C. Y., et al. (2009).[4] This table shows that metabolic labeling with a choline analog does not significantly alter the overall phospholipid composition of the cell.

Table 3: Fold Change in Phosphatidylcholine Synthesis in Mitotic HeLa S3 Cells

| Cell Cycle Stage | Fold Increase in PC Synthesis (compared to post-mitotic cells) |

| Anaphase/Telophase | 2-3 fold |

Data adapted from Fielding, C. J., & Fielding, P. E. (1981).[6] This table highlights the dynamic nature of PC synthesis during cell division, a process that can be studied using choline analogs.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

-

This compound (Azido-choline) stock solution (e.g., 10 mM in sterile water or PBS)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells on coverslips or in culture dishes

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells on the desired culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the final desired concentration. A typical starting concentration range is 50-250 µM.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the this compound-containing labeling medium to the cells.

-

Incubation: Incubate the cells for a desired period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental goals.[4] For pulse-chase experiments, a shorter pulse time (e.g., 1-4 hours) is typically used.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.

-

Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol outlines the steps for visualizing this compound-labeled phospholipids using a fluorescent alkyne probe.

Materials:

-

This compound-labeled cells (from Protocol 1)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer:

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Fluorescent alkyne probe (e.g., DBCO-Alexa Fluor 488, 2 mM in DMSO)

-

Reducing agent: Sodium ascorbate (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA, 20 mM in water)

-

-

PBS

-

Mounting medium with DAPI (optional)

Procedure:

-

Fixation: Fix the this compound-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

-

880 µL of PBS

-

20 µL of CuSO4 solution (final concentration: 400 µM)

-

20 µL of THPTA solution (final concentration: 400 µM)

-

50 µL of fluorescent alkyne probe (final concentration: 100 µM)

-

30 µL of sodium ascorbate solution (final concentration: 3 mM)

-

Vortex briefly to mix.

-

-

Click Reaction: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining (Optional): If desired, stain the nuclei with DAPI according to the manufacturer's instructions.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging using a fluorescence microscope (e.g., confocal microscope).

Visualizations

Caption: Experimental workflow for labeling and imaging choline phospholipids using this compound.

Caption: Biosynthesis and trafficking of N3-Phosphatidylcholine.

References

- 1. salic.med.harvard.edu [salic.med.harvard.edu]

- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants [agris.fao.org]

- 4. salic.med.harvard.edu [salic.med.harvard.edu]

- 5. Selective Labeling of Phosphatidylcholine to Track Their Translocation Between Organelles in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for a unique profile of phosphatidylcholine synthesis in late mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N3-Choline Metabolic Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM), are the most abundant lipid species in eukaryotic cell membranes.[1] They are not only crucial structural components but also play vital roles in cell signaling and metabolism.[1] The dynamic synthesis and turnover of these phospholipids are essential for cellular homeostasis and are often altered in disease states, including cancer.[2]

This application note provides a detailed protocol for the metabolic labeling of choline-containing phospholipids in mammalian cells using N3-azidocholine (N3-Cho) analogs, such as 1-azidoethyl-choline (AECho). This technique utilizes the cell's natural biosynthetic machinery to incorporate the azido-choline analog into newly synthesized phospholipids.[1][3] The incorporated azide group serves as a bioorthogonal chemical handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via "click chemistry".[2][4] This enables the visualization, identification, and quantification of newly synthesized choline phospholipids for various downstream applications.

Principle of the Method

The this compound metabolic labeling workflow is a two-step process:

-